[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid

c-Met kinase Pim-1 kinase anticancer

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid (CAS 330440-42-1) is a heterocyclic building block featuring a fused triazole-pyridazine core with a carboxylic acid moiety at the 3-position. This scaffold serves as a privileged starting point for medicinal chemistry programs targeting kinases (c-Met, Pim-1), bromodomains (BRD4), and CNS receptors, where the carboxylic acid handle enables rapid analog generation through amide coupling or esterification.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 330440-42-1
Cat. No. B1500760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
CAS330440-42-1
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2N=C1)C(=O)O
InChIInChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-2-1-3-7-10(4)5/h1-3H,(H,11,12)
InChIKeyDCUXYLCQXDMCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic Acid CAS 330440-42-1: Core Scaffold Technical Overview


[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid (CAS 330440-42-1) is a heterocyclic building block featuring a fused triazole-pyridazine core with a carboxylic acid moiety at the 3-position . This scaffold serves as a privileged starting point for medicinal chemistry programs targeting kinases (c-Met, Pim-1), bromodomains (BRD4), and CNS receptors, where the carboxylic acid handle enables rapid analog generation through amide coupling or esterification. Its predicted LogP of -0.27 and hydrogen bond donor/acceptor profile distinguish it from more lipophilic analogs .

Why Generic [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic Acid Substitution Carries Scientific Risk


The position and identity of substituents on the triazolo[4,3-b]pyridazine ring system critically modulate biological activity and synthetic utility. For instance, shifting the carboxylic acid from the 3-position to the 6-position (as in [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid, CAS 56434-29-8) alters the vector of amide bond formation, which can drastically affect target binding conformations observed in BRD4 crystal structures [1]. Similarly, the 6-chloro analog (CAS 330440-43-2) introduces a halogen that may participate in halogen bonding but lacks the direct, polar carboxylic acid handle for rapid library enumeration. Direct head-to-head comparisons demonstrate that minor structural changes in this scaffold lead to >30-fold differences in kinase inhibitory potency [2].

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic Acid Quantitative Differentiation Evidence


c-Met Kinase Inhibition: Triazolopyridazine Scaffold Potency vs. Reference Inhibitor

In a dual c-Met/Pim-1 inhibitor program, the triazolo[4,3-b]pyridazine core bearing a 3-carboxylic acid-derived substituent (compound 4g) exhibited c-Met IC50 of 0.163 μM and Pim-1 IC50 of 0.283 μM. This compared favorably to the reference drug staurosporine and to a less optimized analog (compound 4a) which showed a mean GI% of only 29.08% versus 55.84% for 4g across 60 cancer cell lines [1]. The carboxylic acid moiety at the 3-position is essential for generating the amide-linked pharmacophores that engage the ATP-binding pocket.

c-Met kinase Pim-1 kinase anticancer

Lipophilicity and Hydrogen Bonding Differentiation vs. 6-Chloro Analog

The parent compound [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid (CAS 330440-42-1) has a predicted LogP of -0.27, indicating greater hydrophilicity compared to the 6-chloro analog (CAS 330440-43-2; predicted LogP ≈ 0.5-0.7 based on the chlorine substituent). The compound also possesses 5 hydrogen bond acceptors and 1 hydrogen bond donor . In contrast, the 6-chloro analog replaces a hydrogen bond donor/acceptor site with a hydrophobic chlorine, reducing aqueous solubility and altering protein-ligand recognition patterns as seen in BRD4 bromodomain co-crystal structures [1].

physicochemical properties logP hydrogen bonding drug-likeness

Enzymatic Synthesis Feasibility vs. Traditional Chemical Hydrolysis for 6-Substituted Analogs

A dedicated synthesis study demonstrated that 6-substituted-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acids (including the parent 3-acid) can be prepared via enzymatic hydrolysis using immobilized α-chymotrypsin on polyacrylamide bead support. This method succeeded where traditional chemical hydrolysis failed due to rapid decarboxylation of the products [1]. The enzymatic route provides an important alternative for preparing 3-carboxylic acid derivatives without decomposition, highlighting the unique accessibility of this compound class.

enzymatic synthesis green chemistry carboxylic acid preparation

Where [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic Acid Delivers Measurable Advantage


Kinase Inhibitor Lead Generation (c-Met, Pim-1)

This compound provides the core scaffold for generating potent dual c-Met/Pim-1 inhibitors. As demonstrated, derivatives bearing the 3-carboxylic acid-derived amide group achieve sub-micromolar IC50 values against both kinases and broad antiproliferative activity (Mean GI% of 55.84% across 60 cancer cell lines) [1]. The 3-position carboxylic acid is essential for appending the pharmacophoric elements required for ATP-binding site engagement.

BRD4 Bromodomain Inhibitor Design

Crystal structures of [1,2,4]triazolo[4,3-b]pyridazine derivatives bound to BRD4 BD1 reveal critical hydrogen bonding interactions between the triazole ring and conserved asparagine residues [1]. The 3-carboxylic acid handle permits systematic exploration of amide-linked substituents for optimizing BD1/BD2 selectivity and micromolar binding affinity. This scaffold is a validated starting point for epigenetic probe development.

Focused Compound Library Synthesis

The carboxylic acid functionality at the 3-position enables rapid, parallel amide coupling with diverse amines, facilitating structure-activity relationship (SAR) studies. The scaffold's predicted LogP (-0.27) and balanced H-bond donor/acceptor profile (5 HBA, 1 HBD) [1] make it suitable for generating libraries with favorable drug-like properties. The enzymatic synthesis route [2] supports scalable, high-purity material supply for library production.

Anticonvulsant Agent Development

6-Alkoxy-[1,2,4]triazolo[4,3-b]pyridazine derivatives (accessible via the 3-carboxylic acid intermediate) exhibit potent anticonvulsant activity in maximal electroshock (MES) seizure models, with lead compound 2r showing an ED50 of 17.3 mg/kg and a protective index (PI) of 22.0, significantly outperforming reference drugs [2]. The 3-carboxylic acid building block is a key precursor for generating this therapeutically relevant series.

Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.